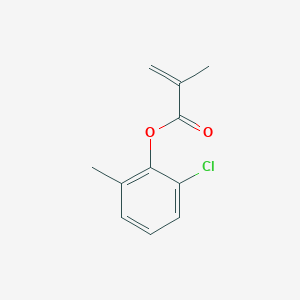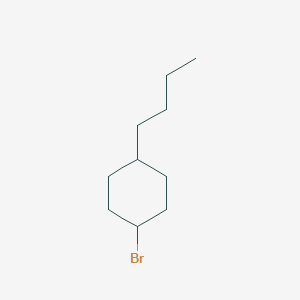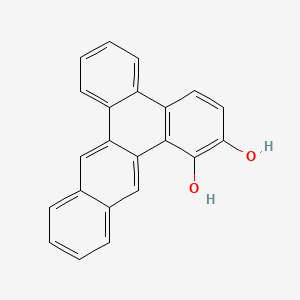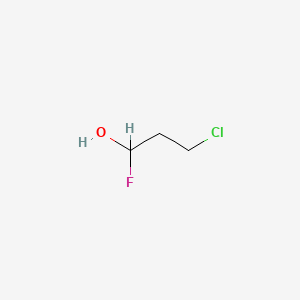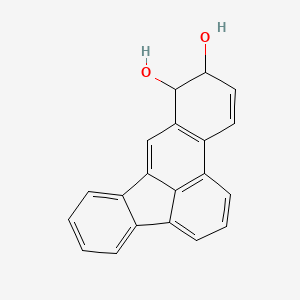
Benzo(B)fluoranthene-9,10-dihydrodiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(B)fluoranthene-9,10-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benzo(B)fluoranthene, which is known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(B)fluoranthene and is studied for its potential biological effects and environmental impact.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(B)fluoranthene-9,10-dihydrodiol typically involves the catalytic hydrogenation of benzo(B)fluoranthene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective formation of the 9,10-dihydrodiol derivative.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and the complexity of its synthesis. it can be produced in research laboratories using standard organic synthesis techniques involving the hydrogenation of benzo(B)fluoranthene.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(B)fluoranthene-9,10-dihydrodiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: The compound can be further reduced to form tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAH derivatives.
Reduction: Tetrahydro derivatives of benzo(B)fluoranthene.
Substitution: Halogenated and nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Benzo(B)fluoranthene-9,10-dihydrodiol is primarily used in scientific research to study the metabolic pathways and biological effects of PAHs. It is used in:
Chemistry: To understand the chemical behavior and reactivity of PAH derivatives.
Biology: To study the metabolic activation and detoxification pathways of PAHs in living organisms.
Medicine: To investigate the potential carcinogenic and mutagenic effects of PAH metabolites.
Industry: Limited applications in environmental monitoring and assessment of PAH contamination.
Mecanismo De Acción
The mechanism of action of Benzo(B)fluoranthene-9,10-dihydrodiol involves its metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can interact with cellular macromolecules, including DNA, leading to the formation of DNA adducts. This interaction can result in mutations and potentially initiate carcinogenesis. The molecular targets and pathways involved include the cytochrome P450 enzyme system and the aryl hydrocarbon receptor (AhR) pathway.
Comparación Con Compuestos Similares
Benzo(B)fluoranthene-9,10-dihydrodiol can be compared with other similar PAH derivatives, such as:
Benzo(A)pyrene-7,8-dihydrodiol: Another PAH metabolite known for its potent carcinogenic properties.
Benzo(J)fluoranthene-9,10-dihydrodiol: A structurally similar compound with different biological activities.
Benzo(K)fluoranthene-8,9-dihydrodiol: Another dihydrodiol derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific metabolic activation pathway and the formation of unique DNA adducts that contribute to its carcinogenic potential.
Propiedades
Número CAS |
130221-15-7 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13(18),14-nonaene-16,17-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-13-15-7-3-6-14-11-4-1-2-5-12(11)16(19(14)15)10-17(13)20(18)22/h1-10,18,20-22H |
Clave InChI |
YLNWBCYXHFQMPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=CC(C5O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
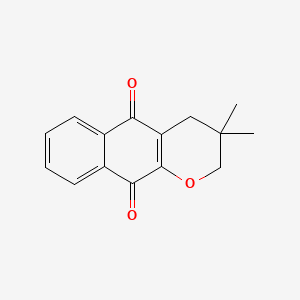
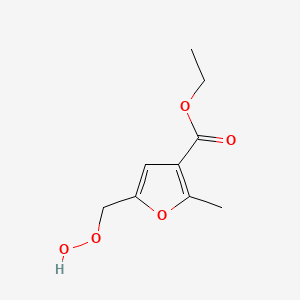
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
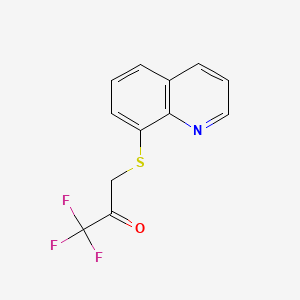

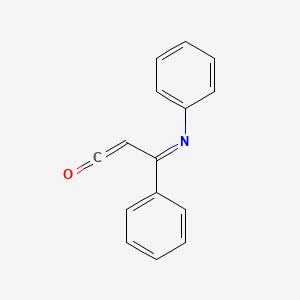
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
